Methyl 4-amino-2-oxopiperidine-4-carboxylate
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Overview
Description
Methyl 4-amino-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-oxopiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. For example, the reaction of methyl 2-oxopiperidine-4-carboxylate with ammonia or an amine can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-amino-2-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-amino-2-oxopiperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxopiperidine-4-carboxylate: This compound is structurally similar but lacks the amino group.
Ethyl 4-oxo-1-piperidinecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-amino-2-oxopiperidine-4-carboxylate is unique due to the presence of both an amino group and an oxo group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4-amino-2-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-12-6(11)7(8)2-3-9-5(10)4-7/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
IXERRYVIAHLDAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC(=O)C1)N |
Origin of Product |
United States |
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